molecular formula C18H13N7O2S B294734 1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No. B294734
M. Wt: 391.4 g/mol
InChI Key: JWQQOJJCZPLJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzotriazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Compound X has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its versatility in scientific research. It can be used in various assays, such as cell viability assays, enzyme assays, and protein binding assays. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of Compound X is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods to improve the yield of the reaction. Another area of research is the investigation of the mechanism of action of Compound X, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity of Compound X and its potential side effects, which may impact its use in clinical settings.
Conclusion
In conclusion, Compound X is a promising chemical compound that has gained significant attention in scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers in various fields. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of Compound X involves the reaction of 1H-1,2,3-benzotriazole with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and 1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of Compound X as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In addition, Compound X has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C18H13N7O2S

Molecular Weight

391.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13N7O2S/c1-2-6-12-11(5-1)19-23-24(12)9-16-20-21-18-25(16)22-17(28-18)15-10-26-13-7-3-4-8-14(13)27-15/h1-8,15H,9-10H2

InChI Key

JWQQOJJCZPLJLG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Origin of Product

United States

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